

Cross-Reactivity Profile of the IKK β Inhibitor PS-1145

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Compound of Interest

Compound Name: PS-1145 dihydrochloride

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PS-1145 is a potent and specific inhibitor of the I κ B kinase β (IKK β), a critical component of the canonical nuclear factor- κ B (NF- κ B) signaling pathway. Its efficacy in blocking NF- κ B activation has positioned it as a valuable tool for research into inflammatory diseases and cancer.^{[1][2][3]} However, a thorough understanding of its kinase selectivity is paramount for the accurate interpretation of experimental results and for assessing its therapeutic potential. This guide provides a comparative analysis of the cross-reactivity of PS-1145 with other kinases, supported by available experimental data.

Executive Summary

PS-1145 demonstrates a favorable selectivity profile for IKK β . While it is a potent inhibitor of its primary target, it exhibits significantly lower activity against a range of other kinases, including other members of the IKK family. Notably, PS-1145 has been reported to inhibit PIM1 and PIM3 kinases with a potency similar to that for IKK β . This guide details the available quantitative data on PS-1145's kinase inhibition, outlines the experimental protocols used for these assessments, and provides diagrams of the relevant signaling pathway and experimental workflows.

Kinase Inhibition Profile of PS-1145

The following table summarizes the inhibitory activity of PS-1145 against its primary target, IKK β , and a panel of other kinases. The data is presented as IC₅₀ values, which represent the

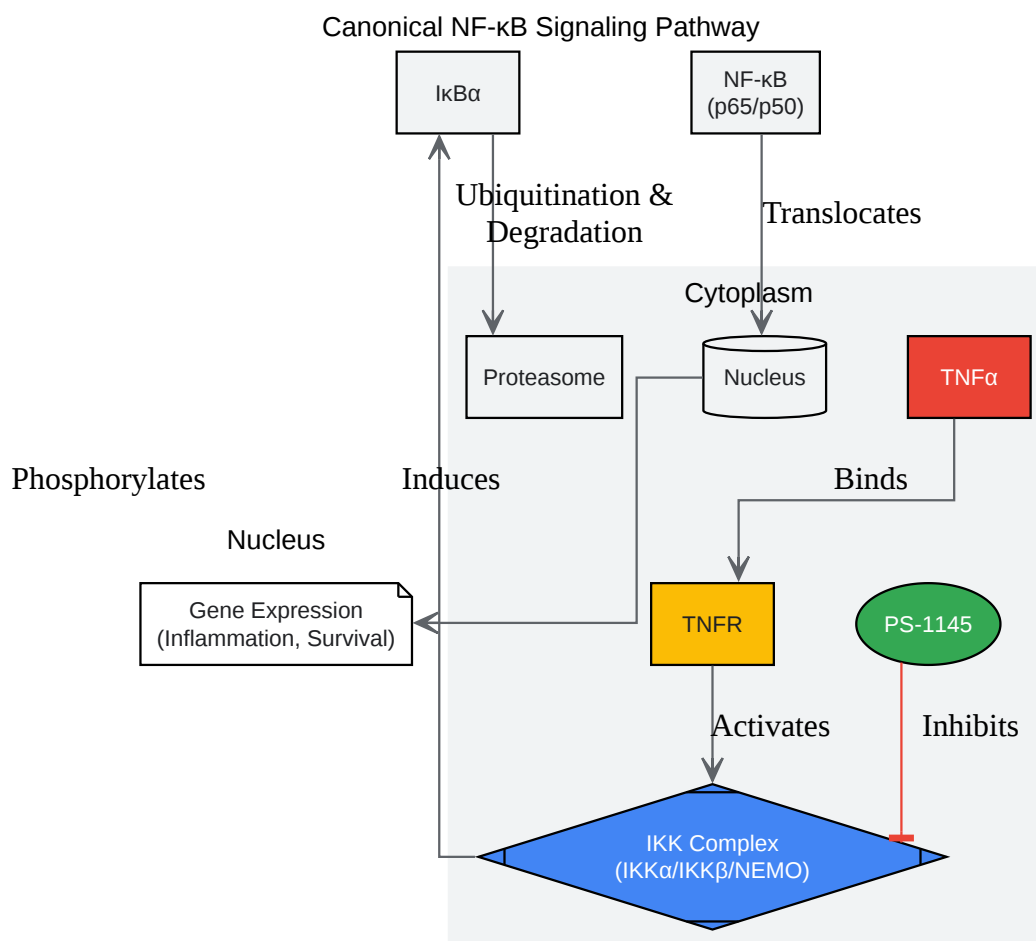
concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. IKK β | Reference |
|----------------|---------------------------|----------------------------------|---------------------|
| IKK β | 88 - 250 | - | [4] |
| IKK Complex | 100 | ~1.1 | [4] |
| PIM1 | Similar to IKK β | ~1 | |
| PIM3 | Similar to IKK β | ~1 | |
| IKK α | >50,000 | >200 | |
| IKK ϵ | >50,000 | >200 | |
| TBK1 | >50,000 | >200 | |
| PKA | No significant inhibition | High | |
| PKC | No significant inhibition | High | [5] |
| CKII | No significant inhibition | High | [5] |
| JNK2 | No significant inhibition | High | |
| c-Src | No significant inhibition | High | |
| p38 α | No significant inhibition | High | |
| IRAK | No significant inhibition | High | |
| Lck | No significant inhibition | High | |

Note: Some sources state that PS-1145 selectively inhibits IKK β over a panel of 14 other kinases with IC50s > 100 nM for all, though the specific kinases in this panel are not consistently detailed across public sources.[\[4\]](#)

Signaling Pathway Context: The NF- κ B Cascade

PS-1145 exerts its primary effect by inhibiting IKK β , a central kinase in the canonical NF- κ B signaling pathway. This pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. Understanding this pathway is essential for contextualizing the effects of PS-1145.



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Caption: Canonical NF- κ B signaling pathway and the inhibitory action of PS-1145.

Experimental Protocols

The determination of kinase inhibition by PS-1145 is typically performed using in vitro kinase assays. The following is a generalized protocol based on commonly used methodologies.

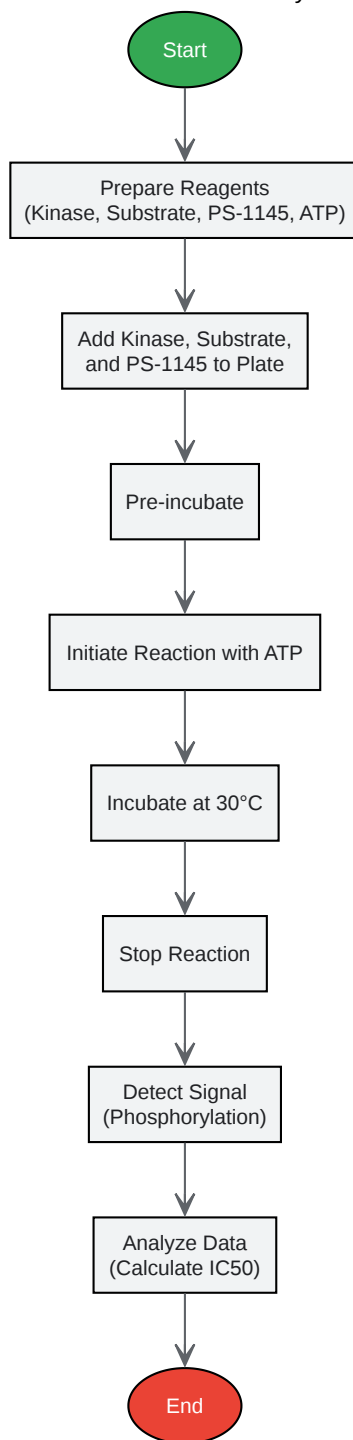
Objective: To determine the IC₅₀ value of PS-1145 for a specific kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- PS-1145 (dissolved in DMSO)
- ATP (radiolabeled [γ -³²P]ATP or unlabeled for non-radioactive methods)
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- 96-well plates
- Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; specific antibodies or luminescence reagents for non-radioactive assays)

Workflow:

General Kinase Inhibition Assay Workflow



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Procedure:

- Preparation of Reagents:
 - Prepare serial dilutions of PS-1145 in DMSO, followed by a final dilution in the kinase reaction buffer.
 - Dilute the purified kinase and substrate to their final concentrations in the kinase reaction buffer.
 - Prepare the ATP solution (containing a tracer amount of [γ - ^{32}P]ATP if using a radioactive method) in the kinase reaction buffer.
- Assay Plate Setup:
 - Add the kinase, substrate, and diluted PS-1145 (or DMSO as a vehicle control) to the wells of a 96-well plate.
 - Include wells for a "no enzyme" control to determine the background signal.
- Pre-incubation:
 - Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
- Initiation and Incubation:
 - Initiate the kinase reaction by adding the ATP solution to each well.
 - Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stopping the Reaction:
 - Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or a chelating agent like EDTA for non-radioactive assays).
- Signal Detection:

- For radioactive assays: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ - ^{32}P]ATP, and measure the incorporated radioactivity using a scintillation counter.
- For non-radioactive assays: Follow the manufacturer's instructions for the specific detection method (e.g., ELISA-based with a phospho-specific antibody, or luminescence-based ATP detection).
- Data Analysis:
 - Subtract the background signal (no enzyme control) from all readings.
 - Normalize the data to the vehicle control (100% activity).
 - Plot the percentage of kinase inhibition against the logarithm of the PS-1145 concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Conclusion

PS-1145 is a highly selective inhibitor of IKK β , with minimal off-target effects on a broad range of other kinases. The notable exception is its activity against PIM1 and PIM3 kinases, which should be taken into consideration when designing and interpreting experiments. The data presented in this guide, along with the provided experimental context, should serve as a valuable resource for researchers utilizing PS-1145 in their studies. For definitive conclusions in a specific cellular context, it is always recommended to perform direct experimental validation of on-target and potential off-target effects.

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